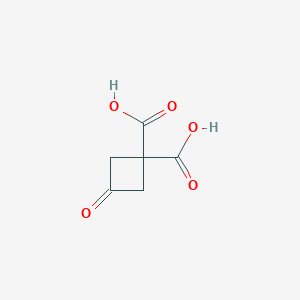

3-Oxocyclobutane-1,1-dicarboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-oxocyclobutane-1,1-dicarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O5/c7-3-1-6(2-3,4(8)9)5(10)11/h1-2H2,(H,8,9)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTZIWJVUUXVIKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)CC1(C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Compound in Contemporary Organic Synthesis and Research

3-Oxocyclobutane-1,1-dicarboxylic acid is a crystalline solid that serves as a pivotal precursor in the synthesis of a wide array of more complex chemical entities. Its structural rigidity and multiple functionalization points allow chemists to introduce three-dimensional complexity into target molecules, a desirable trait for modulating biological activity.

| Identifier | Value |

|---|---|

| Chemical Formula | C₆H₆O₅ chemscene.com |

| Molecular Weight | 158.11 g/mol chemscene.com |

| CAS Number | 129314-76-7 chemscene.com |

| Appearance | Solid |

The primary significance of this compound lies in its role as a versatile synthetic intermediate. The gem-dicarboxylic acid motif is a well-established precursor to monosubstituted carboxylic acids via thermal or acid-catalyzed decarboxylation. In many synthetic applications, this compound is the immediate precursor to 3-oxocyclobutanecarboxylic acid, a building block widely used in the preparation of pharmaceuticals. digitellinc.comguidechem.com The synthesis of 3-oxocyclobutanecarboxylic acid often proceeds through the hydrolysis and decarboxylation of a precursor like 3,3-dimethoxycyclobutane-1,1-dicarboxylic acid diethyl ester, highlighting the transient but crucial role of the dicarboxylic acid intermediate. digitellinc.comchemicalbook.com

This strategic decarboxylation makes this compound a key starting point for a variety of important drug classes, including:

Janus kinase (JAK) inhibitors chemicalbook.com

Cholesteryl ester transfer protein (CETP) inhibitors chemicalbook.com

Thrombin inhibitors chemicalbook.compatsnap.com

MDM2 antagonists chemicalbook.com

Furthermore, the utility of the closely related cyclobutane-1,1-dicarboxylic acid scaffold is famously demonstrated in the synthesis of the platinum-based anticancer drug, Carboplatin. wikipedia.orggpatindia.com In this case, the cyclobutane-1,1-dicarboxylate (B1232482) ligand chelates to the platinum center, modulating the drug's reactivity and reducing the severe nephrotoxicity associated with its predecessor, Cisplatin (B142131). wikipedia.orgproquest.com This underscores the value of the cyclobutane (B1203170) dicarboxylic acid framework in creating compounds with improved therapeutic profiles.

The construction of molecular scaffolds that present functional groups in a well-defined three-dimensional orientation is a central goal of medicinal chemistry. The rigid, puckered structure of the cyclobutane ring makes it an excellent scaffold for achieving conformational restriction in drug candidates. vulcanchem.com this compound is a strategically important starting material for such scaffolds because its multiple functional groups offer orthogonal chemical handles for elaboration.

The ketone at the C-3 position can be used for a variety of transformations, including nucleophilic additions, reductions to the corresponding alcohol, or conversion to an amine via reductive amination. The two carboxylic acid groups can be differentiated—for example, by forming a mono-ester or mono-amide—or can be used to build larger structures, such as polymers or macrocycles.

The ability to generate a quaternary carbon center (the C-1 position) is another key advantage. This allows for the construction of highly substituted, sterically hindered environments, which can be crucial for achieving selectivity for a particular biological target. The deconstructive functionalization of such cyclic ketones is an efficient strategy for accessing unique molecular architectures that are challenging to prepare via traditional methods. researchgate.net

The chemistry of this compound is dominated by the properties of its strained four-membered ring. With a ring strain energy of approximately 26 kcal/mol, the cyclobutane ring is significantly more reactive than its larger cycloalkane counterparts like cyclopentane (B165970) or cyclohexane. This strain arises from angle strain (deviation from the ideal sp³ bond angle of 109.5°) and torsional strain (eclipsing interactions of hydrogen atoms).

This inherent strain is not a liability but a powerful synthetic tool. It facilitates reactions that involve the cleavage of the ring's C-C bonds, providing pathways to linear compounds or enabling ring-expansion and ring-contraction sequences. X-ray crystallography and computational studies indicate that the cyclobutane ring in this molecule adopts a puckered conformation, which helps to alleviate some of the torsional strain. vulcanchem.com In this conformation, the bulky carboxylic acid groups are predicted to occupy equatorial positions to minimize steric hindrance. vulcanchem.com

Synthetic Methodologies for 3 Oxocyclobutane 1,1 Dicarboxylic Acid and Its Key Precursors

Fundamental Cyclobutane (B1203170) Ring Formation Strategies

The construction of the strained cyclobutane ring is a pivotal challenge in organic synthesis. researchgate.net Two primary strategies have proven effective: annulation reactions based on alkylation and photochemical cycloadditions.

Alkylation-based annulation is a classical and robust method for forming cyclobutane rings. This strategy typically involves the reaction of a nucleophile with a substrate bearing two electrophilic centers, leading to a double alkylation and subsequent ring closure. A prominent example is the condensation of diethyl malonate with trimethylene bromide or chlorobromide. orgsyn.orgorgsyn.org In this reaction, the malonate ester is deprotonated to form a nucleophilic enolate, which displaces a halide from the trimethylene chain. An intramolecular alkylation then follows to form the cyclobutane ring. orgsyn.org To prevent side reactions, such as the formation of pentane-1,1,5,5-tetracarboxylic acid tetraethyl ester, it is crucial to maintain strictly anhydrous conditions. orgsyn.orgoregonstate.edu

A similar strategy has been employed in a scalable synthesis where the dianion of 4-methoxyphenylacetic acid undergoes a double-alkylation reaction with epichlorohydrin (B41342) to produce a cyclobutane hydroxy acid as a single diastereomer. acs.org

Table 1: Examples of Alkylation-Based Cyclobutane Synthesis

| Nucleophile | Electrophile | Base/Conditions | Product | Reference |

|---|---|---|---|---|

| Diethyl malonate | Trimethylene chlorobromide | Sodium ethoxide in ethanol | Diethyl 1,1-cyclobutanedicarboxylate | orgsyn.org |

| Ethyl malonate | Trimethylene bromide | Sodium in ethanol | Ethyl 1,1-cyclobutanedicarboxylate | orgsyn.org |

| 4-Methoxyphenylacetic acid (dianion) | Epichlorohydrin | Magnesium chelate intermediate | Cyclobutane hydroxy acid derivative | acs.org |

Photochemical [2+2] cycloaddition is a powerful and widely used method for constructing cyclobutane rings directly from two olefinic components. baranlab.orgresearchgate.net This reaction is typically forbidden under thermal conditions but is allowed photochemically. harvard.edu The process often involves the photoexcitation of one of the olefin partners, frequently an enone, to its triplet excited state. harvard.edu This excited state then reacts with a ground-state olefin to form a 1,4-diradical intermediate, which subsequently closes to form the cyclobutane ring. baranlab.org Common sensitizers, such as acetone (B3395972) and benzophenone, are often used to facilitate the population of the necessary triplet state. baranlab.org

These reactions can be either intermolecular or intramolecular, with the intramolecular versions often providing better regiocontrol and diastereoselectivity. acs.org The stereochemical outcome can lead to various isomers, which are described using terms such as head-to-head (HH) for a 1,2-relationship of substituents and head-to-tail (HT) for a 1,3-relationship. acs.orgnsf.gov Recent advancements include the use of visible light photocatalysts, such as Ru(bipy)₃Cl₂, to promote efficient [2+2] cycloadditions between enones. organic-chemistry.org

Table 2: Photochemical [2+2] Cycloaddition Examples

| Reactant(s) | Conditions | Key Feature | Reference |

|---|---|---|---|

| Identical olefins (e.g., Thymoquinone) | Sunlight exposure | First described [2+2] photodimerization | acs.org |

| Acyclic enones | Visible light, Ruthenium(II) photocatalyst | Efficient heterodimerization | organic-chemistry.org |

| Bicyclic enone and ethylene (B1197577) | Photochemical addition | Key step in natural product synthesis | acs.org |

Synthesis via Dicarboxylate Precursors

The most direct routes to 3-oxocyclobutane-1,1-dicarboxylic acid involve the construction of a cyclobutane ring that already contains the 1,1-dicarboxylate functionality, followed by deprotection or functional group interconversion.

A key strategy for synthesizing the direct precursor to the title compound involves the cyclization of a malonate ester with a three-carbon electrophile that contains a protected ketone at the 2-position. For instance, diisopropyl malonate can be reacted with 2,2-dimethoxy-1,3-dibromopropane in the presence of a strong base like potassium tert-butoxide. google.compatsnap.com This reaction proceeds via a double alkylation mechanism to form 3,3-dimethoxycyclobutane-1,1-dicarboxylic acid diisopropyl ester. google.compatsnap.com

Another patented method utilizes 1,3-dichloroacetone (B141476) as the starting material. google.com The acetone is first protected as a ketal using ethylene glycol. The resulting 2,2-di(chloromethyl)-1,3-dioxolane is then cyclized with a malonate ester (e.g., methyl, ethyl, or diisopropyl malonate) using a base like sodium hydride in DMF to yield the corresponding 5,8-dioxaspiro[3.4]octane-2,2-dicarboxylate ester. google.com

Table 3: Synthesis of this compound Precursors from Malonates

| Malonate Ester | Electrophile | Base/Solvent | Product | Reference |

|---|---|---|---|---|

| Diisopropyl malonate | 2,2-dimethoxy-1,3-dibromopropane | Potassium tert-butoxide / DMF | 3,3-dimethoxycyclobutane-1,1-dicarboxylic acid diisopropyl ester | google.compatsnap.com |

| Diisopropyl malonate | 2,2-di(chloromethyl)-1,3-dioxolane | Sodium hydride / DMF | 5,8-dioxaspiro[3.4]octane-2,2-dicarboxylic acid diisopropyl ester | google.com |

The final step in many synthetic routes is the deprotection of the precursor molecule to unveil the ketone and dicarboxylic acid functionalities. This is typically achieved through acid-catalyzed hydrolysis under harsh conditions. The ester groups are hydrolyzed to carboxylic acids, and the acetal (B89532) (or ketal) protecting the ketone is simultaneously cleaved. guidechem.comchemicalbook.com

For example, 3,3-dimethoxy-cyclobutane-1,1-dicarboxylic acid diethyl ester is refluxed with 20% hydrochloric acid for an extended period (50-60 hours) to yield 3-oxocyclobutanecarboxylic acid. guidechem.comchemicalbook.com It is important to note that under these strong acidic and high-temperature conditions, decarboxylation of the initial dicarboxylic acid product often occurs to yield the corresponding monocarboxylic acid. digitellinc.com A patented synthesis describes a two-stage heating process with concentrated hydrochloric acid, first at 75-80°C and then at 102-106°C for over 100 hours, to ensure complete conversion. google.com Careful control of these conditions would be necessary to isolate the dicarboxylic acid intermediate before significant decarboxylation takes place.

Table 4: Hydrolysis Conditions for Precursors

| Precursor | Reagent | Conditions | Primary Product Mentioned | Reference |

|---|---|---|---|---|

| 3,3-dimethoxy-cyclobutane-1,1-dicarboxylic acid diisopropyl ester | 6 N HCl | Heated at 155-160°C | 3-Oxocyclobutanecarboxylic acid | guidechem.com |

| 3,3-dimethoxy-cyclobutane-1,1-dicarboxylic acid diethyl ester | 20% HCl | Reflux for 50-60 hours | 3-Oxocyclobutanecarboxylic acid | guidechem.comchemicalbook.com |

| Product from malonate and 2,2-dimethoxy-1,3-dibromopropane | Concentrated HCl / Water | Heated up to 106°C for >120h | 3-Oxocyclobutanecarboxylic acid | google.com |

An alternative approach involves starting with a pre-formed cyclobutanone (B123998) ring and introducing the dicarboxylic acid functionality. This can be accomplished through reactions that form carbon-carbon bonds at the α-position to the carbonyl group.

One such method is the Knoevenagel condensation. For example, 3-phenyl cyclobutanone has been condensed with Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione), a cyclic derivative of malonic acid, using piperidine (B6355638) and acetic acid as catalysts. acs.org This reaction forms a cyclobutylidene Meldrum's acid derivative. acs.org Subsequent chemical manipulation, such as reduction of the double bond and hydrolysis of the Meldrum's acid moiety, would be required to generate the 1,1-dicarboxylic acid structure. This demonstrates the principle of using a malonate equivalent to functionalize a cyclobutanone and install the necessary precursor to the geminal diacid group.

Advanced and Sustainable Manufacturing Processes

The industrial synthesis of complex molecules like this compound and its derivatives is increasingly benefiting from advanced manufacturing technologies. These methodologies aim to enhance efficiency, reduce environmental impact, and improve scalability compared to traditional batch processing. Key among these are continuous flow synthesis and the application of process intensification and green chemistry principles, which collectively contribute to more sustainable and economically viable production.

Continuous Flow Synthesis for Scalable Production

Continuous flow chemistry, or continuous manufacturing, represents a paradigm shift from traditional batch production. scientist.com In a flow process, reactants are continuously pumped through a network of tubes and reactors, where the chemical transformation occurs. This approach offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved consistency, higher yields, and enhanced safety, particularly when handling hazardous intermediates. scientist.com

While specific literature detailing the continuous flow synthesis of this compound is not extensively published, a notable example of this technology has been successfully applied to the large-scale production of its important derivative, 3-oxocyclobutane-1-carboxylic acid. digitellinc.com This derivative is a crucial intermediate for several marketed pharmaceutical drugs. digitellinc.com

One documented industrial case involved the development of a continuous manufacturing process for 3-oxocyclobutane-1-carboxylic acid starting from its precursor, 3,3-dimethoxycyclobutane-1,1-dicarboxylic acid. digitellinc.com The traditional batch process for this conversion required a lengthy 72-hour acidic decarboxylation, followed by inefficient and waste-generating repetitive extractions from the aqueous phase. digitellinc.com By redesigning the synthesis for a continuous flow system, the entire sequence of decarboxylation, decoloring, extraction, and separation was integrated into a single, automated process. digitellinc.com

This innovative continuous process demonstrated remarkable scalability and efficiency, enabling the production of two metric tons of the product within just ten days. digitellinc.com The benefits of this approach over the conventional batch method are significant, as highlighted by the comparative data. digitellinc.com

Table 1: Comparison of Batch vs. Continuous Flow Process for 3-oxocyclobutane-1-carboxylic acid Production

| Parameter | Batch Process | Continuous Flow Process |

|---|---|---|

| Reaction Time | 72 hours for decarboxylation | Significantly reduced |

| Production Scale | Limited by reactor size | 2 metric tons in 10 days |

| Energy Consumption | High | 20-fold energy savings |

| Process Mass Intensity (PMI) | High | Significantly lower |

| Workspace Requirement | Large | Minimized |

| Manual Operations | Repetitive extractions | Integrated & automated system |

| Waste Generation | Significant aqueous waste | Reduced |

This data is based on the synthesis of 3-oxocyclobutane-1-carboxylic acid from a precursor. digitellinc.com

The success of this continuous flow process for a key derivative underscores the potential for applying similar methodologies to the synthesis of this compound and its precursors, such as diethyl 1,1-cyclobutanedicarboxylate. orgsyn.orgchemicalbook.com The principles of precise control over reaction conditions and integration of multiple steps are directly applicable, promising a more efficient, scalable, and sustainable manufacturing route. scientist.com

Process Intensification and Green Chemistry Principles in Synthesis Optimization

Process intensification refers to the development of novel equipment and techniques that lead to substantially smaller, cleaner, safer, and more energy-efficient processes. cetjournal.it Continuous flow synthesis is itself a form of process intensification. cetjournal.it The optimization of synthetic routes for compounds like this compound is increasingly guided by the principles of green chemistry, which aim to minimize the environmental impact of chemical manufacturing. nih.gov

The application of these principles can be seen in the aforementioned continuous process for 3-oxocyclobutane-1-carboxylic acid, which directly addresses several green chemistry tenets: scientist.comdigitellinc.com

Waste Prevention: By improving reaction efficiency and integrating purification steps, the generation of waste is significantly reduced compared to batch methods that require multiple extractions and handling steps. digitellinc.comnih.gov

Energy Efficiency: The reported 20-fold energy saving is a direct result of smaller reactor volumes, improved heat transfer, and shorter reaction times characteristic of flow chemistry. scientist.comdigitellinc.com

Safer Chemistry: Continuous reactors contain a much smaller volume of reactants at any given time compared to large batch reactors, which inherently reduces the risks associated with highly exothermic reactions or the handling of hazardous materials. cetjournal.it

Process Analytical Technology (PAT): Flow systems are more easily integrated with real-time monitoring tools, allowing for tighter control over the reaction and ensuring consistent product quality, which minimizes batch failures and associated waste.

A key metric used to evaluate the "greenness" of a process is the Process Mass Intensity (PMI), which is the ratio of the total mass of materials (raw materials, solvents, process aids) used to the mass of the final product. The continuous flow synthesis of the cyclobutane derivative achieved a much lower PMI, indicating a more sustainable and efficient process. digitellinc.com

Optimizing the synthesis of this compound and its precursors according to these principles would involve a holistic review of the entire synthetic pathway. For instance, in the synthesis of the precursor diethyl 1,1-cyclobutanedicarboxylate from diethyl malonate and 1,3-dibromopropane, applying green chemistry principles could involve selecting greener solvents, improving atom economy by minimizing side reactions, and exploring catalytic routes to replace stoichiometric reagents. orgsyn.orgchemicalbook.comnih.gov

Table 2: Application of Green Chemistry Principles in Synthesis Optimization

| Green Chemistry Principle | Application in Cyclobutane Derivative Synthesis |

|---|---|

| 1. Prevention | Designing syntheses to minimize waste, leading to a lower PMI. digitellinc.com |

| 3. Less Hazardous Synthesis | Using less toxic reagents and solvents. |

| 5. Safer Solvents & Auxiliaries | Reducing solvent volumes through process intensification. cetjournal.it |

| 6. Design for Energy Efficiency | Employing continuous flow reactors for better heat transfer and reduced energy use. scientist.comdigitellinc.com |

| 7. Use of Renewable Feedstocks | Exploring bio-based starting materials where feasible. nih.gov |

| 8. Reduce Derivatives | Avoiding unnecessary protection/deprotection steps through more selective chemistry. nih.gov |

| 9. Catalysis | Using catalytic reagents in place of stoichiometric ones to improve atom economy. |

| 11. Real-time Analysis | Implementing Process Analytical Technology (PAT) to prevent pollution and ensure quality. |

By systematically applying the principles of process intensification and green chemistry, the manufacturing processes for this compound can be made more sustainable, cost-effective, and scalable for industrial production.

Chemical Transformations and Reactivity of 3 Oxocyclobutane 1,1 Dicarboxylic Acid

Reactivity of the Carboxylic Acid Functionalities

The two carboxylic acid groups at the 1-position of the cyclobutane (B1203170) ring are the primary sites for a variety of chemical modifications, including esterification, amidation, and decarboxylation.

Esterification Reactions and Kinetic Studies

The conversion of the carboxylic acid groups of 3-Oxocyclobutane-1,1-dicarboxylic acid to their corresponding esters is a fundamental transformation. While specific kinetic studies on the esterification of the diacid itself are not extensively documented in publicly available literature, the synthesis of its diester derivatives, such as diethyl and diisopropyl esters, is well-established as they serve as crucial intermediates for further synthetic manipulations.

The esterification can be achieved using standard methods, such as Fischer-Speier esterification, which involves reacting the dicarboxylic acid with an alcohol in the presence of a strong acid catalyst. The reaction proceeds in a stepwise manner, forming the monoester as an intermediate before yielding the diester.

A common route to obtaining derivatives of this compound involves the cyclization of a malonic ester derivative. For instance, diethyl 1,1-cyclobutanedicarboxylate can be prepared by the alkylation of diethyl sodiomalonate with trimethylene dibromide or trimethylene chlorobromide. orgsyn.org

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product | Yield (%) |

| Diethyl malonate | Trimethylene chlorobromide | Sodium ethoxide/Ethanol | Diethyl 1,1-cyclobutanedicarboxylate | 53-55 |

This table illustrates a common method for synthesizing a diester derivative, which can be seen as a product of a multi-step process starting from a malonate, rather than direct esterification of the dicarboxylic acid.

Amidation Pathways

The carboxylic acid functionalities of this compound can be converted to amides through reaction with amines. This transformation typically requires activation of the carboxylic acid, as direct reaction with an amine is often slow. Common activating agents include carbodiimides (like DCC or EDC), thionyl chloride, or the use of catalysts such as boric acid or Nb2O5. rsc.orgnih.govsciepub.com The reaction proceeds through a nucleophilic acyl substitution mechanism.

The synthesis of diamides from dicarboxylic acids and amines can be effectively catalyzed by Lewis acids. nih.gov For example, Nb2O5 has been shown to be a highly effective and reusable heterogeneous catalyst for the direct synthesis of diamides from various dicarboxylic acids and amines under reflux conditions in o-xylene. nih.gov This methodology offers a sustainable approach to amidation. nih.gov

While specific examples of the amidation of this compound are not detailed in the provided search results, the general principles of dicarboxylic acid amidation are applicable. The reaction would proceed stepwise to form a monoamide and then a diamide, depending on the stoichiometry of the amine used.

Decarboxylation Processes in Derivative Synthesis

Decarboxylation is a significant reaction for derivatives of this compound, particularly in the synthesis of 3-oxocyclobutanecarboxylic acid, a valuable pharmaceutical intermediate. digitellinc.com The process typically involves the hydrolysis of a diester of this compound followed by decarboxylation.

The synthesis of 3-oxocyclobutanecarboxylic acid is often achieved by the acidic hydrolysis and decarboxylation of its corresponding dialkyl esters, such as the diisopropyl or diethyl ester. guidechem.comguidechem.com For example, heating 3,3-dimethoxy-cyclobutane-1,1-dicarboxylic acid diisopropyl ester in the presence of hydrochloric acid leads to both hydrolysis of the ester groups and the ketal, followed by decarboxylation to yield 3-oxocyclobutanecarboxylic acid. guidechem.com

| Starting Material | Reagents | Conditions | Product |

| 3,3-dimethoxy-cyclobutane-1,1-dicarboxylic acid diisopropyl ester | 6 N HCl | 155-160°C | 3-Oxocyclobutanecarboxylic acid |

| 3,3-dimethoxy-cyclobutane-1,1-dicarboxylic acid diethyl ester | 20% HCl | Reflux, 50 hours | 3-Oxocyclobutanecarboxylic acid |

This table summarizes conditions for the synthesis of 3-oxocyclobutanecarboxylic acid via decarboxylation of derivatives of this compound. guidechem.comguidechem.com

A continuous manufacturing process for 3-oxocyclobutanecarboxylic acid has been developed, which integrates the decarboxylation of 3,3-dimethoxycyclobutane-1,1-dicarboxylic acid, highlighting the industrial importance of this reaction. digitellinc.com

Reactivity of the Ketone Moiety

The carbonyl group of the cyclobutanone (B123998) ring is an electrophilic center and is susceptible to attack by nucleophiles. It can also undergo reduction to the corresponding alcohol.

Nucleophilic Addition Reactions to the Carbonyl Group

The ketone functionality in this compound and its derivatives can undergo nucleophilic addition reactions. wikipedia.org Due to the polarization of the carbon-oxygen double bond, the carbonyl carbon carries a partial positive charge, making it a target for nucleophiles. wikipedia.org

Common nucleophiles that can add to a ketone include organometallic reagents (like Grignard reagents), cyanide, and amines. wikipedia.orgbyjus.com The initial addition of the nucleophile to the carbonyl carbon results in the formation of a tetrahedral intermediate. libretexts.org Subsequent workup, typically with a protic source, yields the corresponding alcohol.

Catalytic and Stoichiometric Reductions of the Ketone

The ketone group in this compound and its esters can be reduced to a secondary alcohol, yielding 3-hydroxycyclobutane-1,1-dicarboxylic acid derivatives. This reduction can be accomplished using a variety of reducing agents.

Stoichiometric reductions are commonly performed with metal hydrides such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). NaBH4 is a milder reducing agent and would selectively reduce the ketone in the presence of the carboxylic acid groups, whereas the more reactive LiAlH4 would likely reduce both the ketone and the carboxylic acids.

Catalytic hydrogenation, using hydrogen gas and a metal catalyst (such as palladium, platinum, or nickel), is another effective method for ketone reduction. This method is often considered a "greener" alternative to metal hydride reductions.

The reduction of related compounds, such as diethyl 3-oxocyclopentane-1,1-dicarboxylate, to the corresponding hydroxy derivative using LiAlH4 or NaBH4 is a known transformation, suggesting that similar reactivity would be expected for the cyclobutane analogue.

Enolization and Enolate Chemistry

The presence of a ketone functionality flanked by two carboxylic acid groups on the cyclobutane ring system of this compound gives rise to a rich enolate chemistry. The acidity of the α-protons to the carbonyl group is significantly enhanced by the electron-withdrawing nature of the adjacent carboxylic acid moieties, facilitating the formation of a resonance-stabilized enolate ion under basic conditions. This enolate is a versatile nucleophile that can participate in a variety of carbon-carbon bond-forming reactions.

The reactivity of the enolate derived from this compound or its ester derivatives is analogous to that of other β-dicarbonyl compounds. These enolates readily undergo reactions with various electrophiles at the α-carbon.

Key Reactions of the Enolate:

Alkylation: The enolate can be alkylated by treatment with alkyl halides. This reaction introduces an alkyl group at the carbon adjacent to the carbonyl group, providing a route to substituted cyclobutanone derivatives. The choice of base and reaction conditions is crucial to ensure complete enolate formation and prevent side reactions. Strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) are often employed for this purpose.

Halogenation: The enolate reacts with halogens, such as bromine or chlorine, to yield α-halo-3-oxocyclobutane-1,1-dicarboxylic acid derivatives. These halogenated products are valuable intermediates for further transformations, including rearrangement and cross-coupling reactions.

Aldol and Claisen-type Condensations: The enolate can also act as a nucleophile in condensation reactions with aldehydes and ketones (Aldol reaction) or esters (Claisen condensation). These reactions lead to the formation of more complex molecular architectures incorporating the cyclobutane framework.

| Reaction Type | Electrophile | Product Type | Significance |

| Alkylation | Alkyl Halide (R-X) | α-Alkyl-3-oxocyclobutane-1,1-dicarboxylic acid | Introduction of alkyl substituents |

| Halogenation | Halogen (X₂) | α-Halo-3-oxocyclobutane-1,1-dicarboxylic acid | Synthesis of reactive intermediates |

| Aldol Condensation | Aldehyde/Ketone | β-Hydroxy-α-(3-oxocyclobutane-1,1-dicarboxyl) derivative | Formation of C-C bonds and functionalized products |

| Claisen Condensation | Ester | α-Acyl-3-oxocyclobutane-1,1-dicarboxylic acid derivative | Synthesis of β-keto ester derivatives |

Cyclobutane Ring Reactivity and Stereochemical Considerations

The inherent ring strain of the cyclobutane ring in this compound plays a pivotal role in its reactivity, providing a thermodynamic driving force for reactions that lead to ring-opening or rearrangement to less strained systems. Furthermore, the stereochemical arrangement of substituents on the cyclobutane ring is a critical aspect, influencing both the course of reactions and the stereochemistry of the products.

Ring Opening Reactions

The four-membered ring of this compound is susceptible to cleavage under various conditions, a consequence of its significant ring strain (approximately 26 kcal/mol). Nucleophilic attack at the carbonyl carbon can initiate ring-opening pathways, particularly if the resulting intermediate can be stabilized.

For instance, treatment with strong nucleophiles can lead to the cleavage of one of the C-C bonds of the cyclobutane ring. The regioselectivity of the ring opening is influenced by the nature of the substituents on the ring and the reaction conditions. The presence of the gem-dicarboxylic acid functionality can influence the stability of potential intermediates, thereby directing the course of the ring-opening process. While specific examples for the title compound are not extensively documented in readily available literature, the principle is a cornerstone of cyclobutane chemistry.

Rearrangement Processes Leading to Novel Skeletons

The strained nature of the 3-oxocyclobutanone system makes it a substrate for various rearrangement reactions, which can lead to the formation of novel and often complex molecular skeletons. A prominent example of such a rearrangement is the Favorskii rearrangement .

The Favorskii rearrangement of α-halo ketones in the presence of a base typically results in the formation of a carboxylic acid derivative with a rearranged carbon skeleton. In the case of cyclic α-halo ketones, this rearrangement often leads to ring contraction. For an α-halo derivative of this compound, treatment with a base, such as an alkoxide, would be expected to yield a cyclopropanecarboxylic acid derivative.

The proposed mechanism involves the formation of a cyclopropanone (B1606653) intermediate via an intramolecular SN2 reaction of the enolate. Subsequent nucleophilic attack on the cyclopropanone and ring-opening leads to the rearranged product. This rearrangement provides a powerful synthetic tool for accessing highly functionalized cyclopropane (B1198618) derivatives from cyclobutanone precursors.

| Rearrangement | Substrate | Key Intermediate | Product Skeleton |

| Favorskii Rearrangement | α-Halo-3-oxocyclobutane-1,1-dicarboxylic acid derivative | Cyclopropanone | Cyclopropanecarboxylic acid derivative |

Stereoselective Modifications and Chiral Pool Applications

The rigid and well-defined geometry of the cyclobutane ring in this compound makes it an attractive scaffold for stereoselective synthesis. The introduction of substituents can create multiple stereocenters, and the conformational constraints of the ring can allow for high levels of stereocontrol in subsequent reactions.

For example, the reduction of the ketone functionality can proceed with high diastereoselectivity, influenced by the steric and electronic properties of the existing substituents. The resulting 3-hydroxycyclobutane-1,1-dicarboxylic acid derivatives, with their defined stereochemistry, can serve as valuable chiral building blocks.

While this compound itself is achiral, its derivatives can be resolved or synthesized in an enantiomerically pure form, allowing them to be utilized as part of the chiral pool . The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products that can be used as starting materials for the synthesis of complex chiral molecules. Chiral cyclobutane derivatives, with their unique conformational properties and functional group handles, are valuable additions to the synthetic chemist's chiral pool. They can be used to construct more complex molecules with controlled stereochemistry, finding applications in the synthesis of natural products and pharmaceuticals. The synthesis of chiral scaffolds from cyclobutane β-amino acids highlights the utility of such systems in preparing polyfunctional and stereochemically defined molecules. researchgate.net

Synthesis and Functional Exploration of 3 Oxocyclobutane 1,1 Dicarboxylic Acid Derivatives

Ester Derivatives

Ester derivatives of 3-oxocyclobutane-1,1-dicarboxylic acid are significant intermediates, often serving as the entry point for the synthesis of more complex molecules. Their synthesis and reactivity are crucial for their application in various chemical transformations.

Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate is a key diester of the title compound. Its synthesis is often a multi-step process starting from simpler acyclic precursors. One common industrial approach involves the cyclization of diisopropyl malonate with a suitable 1,3-dihalogenated propane (B168953) equivalent.

Table 1: Example Synthesis Conditions for Cyclobutane (B1203170) Ring Formation This interactive table summarizes typical reagents and conditions for the initial cyclization step.

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Duration |

|---|

The reactivity of diisopropyl 3-oxocyclobutane-1,1-dicarboxylate is centered around the ketone and the two ester functionalities, making it a valuable synthetic intermediate. The ketone can undergo various carbonyl chemistry reactions, while the ester groups can be hydrolyzed or converted into other functional groups.

Following similar synthetic strategies, other alcohol-derived ester analogs of this compound can be prepared. The choice of the starting malonic ester dictates the final diester product. For example, using diethyl malonate or dimethyl malonate in the cyclization reaction would yield diethyl 3-oxocyclobutane-1,1-dicarboxylate and dimethyl 3-oxocyclobutane-1,1-dicarboxylate, respectively.

The synthesis of 3-oxocyclobutanecarboxylic acid has been described starting from 3,3-dimethoxy-cyclobutane-1,1-dicarboxylic acid diethyl ester, confirming the use of this ethyl analog as a viable precursor. guidechem.com These analogs exhibit similar reactivity to the diisopropyl derivative, serving as versatile intermediates in their own right. The physical properties and reactivity can be subtly tuned by varying the alcohol moiety, which can influence factors like solubility and steric hindrance in subsequent reactions.

Carboxamide and Related Nitrogen-Containing Derivatives

Coordination Chemistry and Ligand Applications

The dicarboxylate functionality of the parent acid, after deprotonation, can act as a bidentate ligand, coordinating to metal centers to form complexes and extended structures.

The 3-oxocyclobutane-1,1-dicarboxylate ligand has been successfully incorporated into platinum(II) complexes, primarily for investigation as potential anticancer agents. These complexes are designed as analogs of established platinum-based drugs like carboplatin, where the dicarboxylate moiety serves as the "leaving group" ligand that is displaced upon binding to biological targets like DNA.

Research has described the design and preparation of platinum(II) complexes, such as DN603 and DN604, which utilize 3-oxocyclobutane-1,1-dicarboxylate as a ligand. The synthesis typically involves the reaction of a di-aqua platinum species with the dicarboxylic acid or its salt. These complexes have shown potent in vitro anticancer activity, in some cases comparable to cisplatin (B142131) and oxaliplatin. It is suggested that the functional ketone group on the cyclobutane ring, while not directly coordinated to the platinum, can influence the kinetic properties of the complex, potentially contributing to its activity and toxicity profile.

Table 2: Investigational Platinum(II) Complexes This interactive table provides details on reported platinum complexes.

| Complex Name | Ligand | Key Finding |

|---|---|---|

| DN603 | 3-oxocyclobutane-1,1-dicarboxylate | Potent in vitro anticancer activity. |

While dicarboxylates are a major class of organic linkers used to construct metal-organic frameworks (MOFs) and coordination polymers, a specific investigation detailing the use of this compound for this purpose is not found in the surveyed literature. Research on related molecules, such as trans-1,3-cyclobutanedicarboxylate, has shown that cyclobutane-based linkers can be successfully integrated into MOFs, suggesting the potential for the 1,1-dicarboxylate isomer. osti.gov However, dedicated studies on its integration and the properties of the resulting frameworks are not currently documented.

Incorporation into Polycyclic and Spirocyclic Molecular Architectures

The inherent strain and functionality of this compound derivatives make them ideal precursors for the construction of more intricate molecular frameworks. The ketone and gem-dicarboxylic acid moieties (or their synthetic equivalents) serve as handles for a variety of ring-forming and rearrangement reactions, leading to the generation of novel bicyclic and spirocyclic structures.

The bicyclo[2.1.1]hexane motif is a recognized bioisostere for para-substituted benzene (B151609) rings and serves as a valuable three-dimensional scaffold in drug discovery. Recent research has demonstrated a pathway to 1-substituted bicyclo[2.1.1]hexan-2-ones starting from derivatives of 3-oxocyclobutane-1-carboxylic acid, a close structural relative of this compound. This transformation underscores the utility of the cyclobutane core in accessing these important bridged systems.

A notable strategy involves a two-step sequence commencing with cyclobutanedione derivatives, which can be prepared from commercially available 3-oxocyclobutane-1-carboxylic acid. rsc.orgnih.gov This synthetic route is highlighted by a samarium(II) iodide (SmI₂) mediated transannular pinacol (B44631) coupling reaction. This key step forms a vicinal diol with the characteristic bicyclo[2.1.1]hexane core. Following the formation of the diol, an acid-catalyzed pinacol rearrangement, often employing p-toluenesulfonic acid monohydrate, yields the target 1-substituted bicyclo[2.1.1]hexan-2-one. nih.gov

This methodology has been shown to be effective for a range of substituents at the 1-position, affording the desired bicyclic ketones in moderate to good yields. nih.gov The resulting bicyclo[2.1.1]hexan-2-ones are versatile intermediates that can be further elaborated, for instance, into analogues of known therapeutic agents. nih.gov

Data is illustrative and based on reported synthetic strategies.

An alternative conceptual approach to the bicyclo[2.1.1]hexane skeleton from cyclobutane precursors involves intramolecular [2+2] photocycloaddition reactions. While not directly demonstrated from this compound itself, this strategy is a well-established method for constructing the bicyclo[2.1.1]hexane core from suitably substituted 1,5-diene precursors, which could potentially be derived from the target molecule. nih.govresearchgate.net

The construction of spirocyclic frameworks, where two rings share a single atom, is of significant interest in medicinal chemistry due to the unique three-dimensional structures and improved physicochemical properties they can impart to molecules. Derivatives of 3-oxocyclobutane have proven to be valuable starting materials for the synthesis of various spirocyclic systems.

A scalable, multi-step synthesis has been developed to access 1-oxaspiro[3.3]heptane derivatives, which are considered potential bioisosteres for 3-substituted tetrahydro-2H-pyrans. rsc.org This synthesis commences with 3-oxocyclobutane-1-carboxylic acid. rsc.orgresearchgate.net The key steps involve a Wittig olefination to introduce an exocyclic double bond, followed by reduction and protection. Subsequent epoxidation of the alkene and a Corey-Chaikovsky epoxide expansion reaction are employed to construct the second four-membered ring, ultimately forming the spirocyclic oxetane (B1205548) core. rsc.org

Table 2: Key Transformations in the Synthesis of a 1-Oxaspiro[3.3]heptane Derivative

| Step | Reaction | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Wittig Olefination | Ph₃P=CH₂ | 3-Methylenecyclobutanecarboxylic acid derivative |

| 2 | Reduction & Protection | 1. LiAlH₄ 2. BnBr, NaH | (3-Methylenecyclobutyl)methanol derivative |

| 3 | Epoxidation | m-CPBA | Spiro[cyclobutane-1,2'-oxiran]-3-yl)methanol derivative |

This table outlines the general synthetic strategy reported in the literature. rsc.org

Another important class of spirocycles, the spiro[3.3]heptanes, are of interest as non-classical, rigid bioisosteres for the benzene ring. While direct syntheses from this compound are not prominently reported, synthetic strategies often employ cyclobutanone (B123998) derivatives. One approach involves the reaction of metallated bicyclobutanes with cyclopropanone (B1606653) equivalents, followed by a strain-relocating semipinacol rearrangement to furnish the spiro[3.3]heptan-1-one core. nih.gov

Furthermore, photochemical methods such as the Paternò–Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, offer a direct route to spirocyclic oxetanes. The carbonyl group of a 3-oxocyclobutane derivative could, in principle, react with an alkene to form a spiro[cyclobutane-1,2'-oxetane] system. This reaction can be promoted by visible light in the presence of a suitable photosensitizer, offering a milder alternative to traditional UV-mediated conditions. chemrxiv.orgresearchgate.netnih.gov

The synthesis of dispiro compounds, where a central ring is connected to two other rings at different atoms via spiro junctions, represents a further increase in molecular complexity. While specific examples starting from this compound are scarce, the general principles of spirocycle formation can be extended. For instance, multi-component reactions or sequential cycloadditions could potentially be employed to construct such intricate architectures.

Spectroscopic and Advanced Structural Characterization of 3 Oxocyclobutane 1,1 Dicarboxylic Acid and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

Proton (¹H) NMR Spectroscopy in Mechanistic Studies

Proton (¹H) NMR spectroscopy provides detailed information about the electronic environment, connectivity, and stereochemistry of hydrogen atoms within a molecule. For the structural analog, 3-Oxocyclobutanecarboxylic acid, ¹H NMR data has been reported in deuterated chloroform (B151607) (CDCl₃). The spectrum shows a broad singlet for the acidic carboxylic proton and complex multiplets for the protons on the cyclobutane (B1203170) ring. google.comichemical.com

For 3-Oxocyclobutane-1,1-dicarboxylic acid, a higher degree of symmetry would be expected to simplify the spectrum of the ring protons compared to its mono-acid analog. The two protons at C2 and the two protons at C4 would be chemically equivalent, respectively. The expected ¹H NMR spectrum would likely feature:

A singlet for the two equivalent methylene (B1212753) protons (at C2 and C4) adjacent to the ketone.

A singlet for the two equivalent carboxylic acid protons. Due to the gem-dicarboxylic acid arrangement, the methine proton present in the mono-acid is absent.

The precise chemical shifts are influenced by solvent and concentration. In mechanistic studies, ¹H NMR is crucial for monitoring reactions involving the cyclobutane ring, such as ring-opening or functional group transformations, by observing the appearance or disappearance of specific proton signals. researchgate.net

Table 1: Reported ¹H NMR Data for the Analog 3-Oxocyclobutanecarboxylic acid

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (in CDCl₃) | Reference |

| 10.80 - 11.47 | br. s. | 1H | Carboxylic acid proton (-COOH) | google.comichemical.com |

| 3.26 - 3.52 | m | 5H | Ring protons (CH and CH₂) | google.comguidechem.comchemicalbook.com |

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Analysis

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number and type of carbon atoms in a molecule. While experimental data for this compound is unavailable, data for the analog 3-Oxocyclobutanecarboxylic acid allows for a reliable prediction.

For this compound, the following signals would be anticipated:

A signal for the ketone carbonyl carbon (C=O), typically in the range of 200-210 ppm.

A signal for the two equivalent carboxylic acid carbonyl carbons (-COOH), expected around 175-180 ppm.

A signal for the two equivalent methylene carbons (C2 and C4), deshielded by the adjacent ketone.

A signal for the quaternary carbon (C1) bearing the two carboxyl groups.

This technique is invaluable for confirming the carbon skeleton of the molecule and identifying the presence of key functional groups like ketones and carboxylic acids.

Table 2: Predicted ¹³C NMR Data for the Analog 3-Oxocyclobutanecarboxylic acid

| Chemical Shift (δ, ppm) | Assignment |

| ~203 | Ketone Carbonyl (C=O) |

| ~180 | Carboxylic Acid Carbonyl (-COOH) |

| ~51 | Methylene Carbons (-CH₂-) |

| ~27 | Methine Carbon (-CH-) |

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for unambiguously assigning NMR signals and elucidating complex structures. wikipedia.org

COSY would be used to establish proton-proton (¹H-¹H) coupling networks. In the case of this compound and its analogs, COSY spectra would confirm the connectivity between adjacent, non-equivalent protons on the cyclobutane ring.

HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This experiment would definitively link the proton signals of the CH₂ groups to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds), which can be used to connect different fragments of the molecule. For instance, it could show correlations from the methylene protons to the quaternary C1 carbon and the ketone carbonyl carbon (C3).

These advanced techniques are particularly powerful for resolving the structures of substituted cyclobutane systems, including stereoisomers formed in photochemical reactions. researchgate.netnih.gov

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules, providing a fingerprint based on the functional groups present.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is highly effective for identifying the characteristic functional groups in this compound. Based on studies of related cyclobutanecarboxylic acids, the spectrum would be dominated by absorptions from the carboxylic acid and ketone moieties. rsc.org

Key expected IR absorption bands include:

O-H Stretch: A very broad band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

C-H Stretch: Absorptions just below 3000 cm⁻¹ due to the methylene groups of the cyclobutane ring.

C=O Stretch (Ketone): A strong, sharp absorption expected around 1785 cm⁻¹, a characteristically high frequency for cyclobutanones due to ring strain.

C=O Stretch (Carboxylic Acid): A strong absorption around 1700-1725 cm⁻¹ for the hydrogen-bonded carboxylic acid dimer.

Cyclobutane Ring Vibrations: The cyclobutane ring itself gives rise to several characteristic bands, including a band near 1250 cm⁻¹ that can be useful for identification. rsc.org Additional absorptions in the fingerprint region (below 1500 cm⁻¹) arise from various C-C stretching and C-H bending modes. dtic.mil

Table 3: Characteristic IR Frequencies for Cyclobutane Carboxylic Acid Analogs

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid (dimer) | rsc.orgchemicalbook.com |

| ~2980 | C-H stretch | Methylene (ring) | rsc.orgdtic.mil |

| ~1785 (predicted) | C=O stretch | Ketone (in 4-membered ring) | - |

| ~1710 | C=O stretch | Carboxylic Acid (dimer) | rsc.orgchemicalbook.com |

| ~1250 | Ring vibration | Cyclobutane | rsc.org |

| 900-935 | Ring vibration | Cyclobutane | rsc.org |

Raman Spectroscopy in Molecular Characterization

Raman spectroscopy provides complementary information to IR spectroscopy. Since the selection rules differ, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For molecules with a center of symmetry, mutual exclusion can occur.

For this compound, key features in the Raman spectrum would be expected to include:

C=O Stretch (Ketone): A strong band around 1785 cm⁻¹.

C=O Stretch (Carboxylic Acid): A band around 1650-1680 cm⁻¹, which is often observed for the C=O stretching in carboxylic acid dimers. rsc.org

Cyclobutane Ring Breathing Mode: A symmetric ring "breathing" vibration, which is typically Raman active and provides information about the ring conformation.

C-C Stretching: Bands corresponding to the stretching of the carbon-carbon single bonds within the ring and to the carboxyl groups.

Data for the analog cyclobutane-1,1-dicarboxylic acid shows a number of characteristic Raman shifts that help to identify the cyclobutane dicarboxylic acid structure. nih.gov Raman spectroscopy is a valuable tool for studying molecular structure, particularly for symmetric vibrations and in aqueous solutions where IR is often obscured by water absorption. rsc.org

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable analytical technique for the characterization of organic molecules, providing vital information on molecular weight and structural features through fragmentation analysis. For a molecule such as this compound, mass spectrometry, particularly when coupled with high-resolution and tandem techniques, offers a powerful means of confirmation and structural elucidation. Due to the low volatility and thermal lability of dicarboxylic acids, analysis often involves derivatization (e.g., conversion to methyl or butyl esters) to improve ionization and fragmentation behavior, especially in gas chromatography-mass spectrometry (GC-MS) nih.govresearchgate.net. Liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) is also a common method for analyzing such polar compounds.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is critical for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, which has a molecular formula of C₆H₆O₅, HRMS can distinguish its exact mass from other compounds with the same nominal mass.

The theoretical exact mass of the neutral molecule can be calculated as follows:

Carbon: 6 × 12.000000 = 72.000000 Da

Hydrogen: 6 × 1.007825 = 6.046950 Da

Oxygen: 5 × 15.994915 = 79.974575 Da

Total Exact Mass: 158.021525 Da

In practice, analysis is often performed on the ionized molecule. In positive-ion mode ESI, the protonated molecule [M+H]⁺ would be observed, while in negative-ion mode, the deprotonated molecule [M-H]⁻ would be detected. HRMS provides the confidence to confirm the elemental formula by matching the experimentally measured mass to the theoretical value within a very low error margin (typically <5 ppm).

| Species | Formula | Theoretical Exact Mass (Da) |

|---|---|---|

| Neutral Molecule [M] | C₆H₆O₅ | 158.021525 |

| Protonated Molecule [M+H]⁺ | C₆H₇O₅⁺ | 159.029350 |

| Deprotonated Molecule [M-H]⁻ | C₆H₅O₅⁻ | 157.013700 |

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) is a powerful technique used to deduce the structure of a molecule by isolating a specific precursor ion (such as the molecular ion or a protonated/deprotonated variant) and inducing its fragmentation through collision-induced dissociation (CID). The resulting product ions provide a fragmentation pattern that acts as a structural fingerprint.

While specific experimental MS/MS data for this compound is not widely published, its fragmentation pathways can be predicted based on the known behavior of dicarboxylic acids and cyclic ketones nih.govresearchgate.net. Key fragmentation processes would likely include:

Decarboxylation: The loss of one or both carboxyl groups as carbon dioxide (CO₂, 44 Da).

Loss of Water: Elimination of H₂O (18 Da) from the dicarboxylic acid moiety.

Loss of Formic Acid: A rearrangement followed by the elimination of HCOOH (46 Da).

Ring Cleavage: Fragmentation of the cyclobutane ring, which can lead to the loss of small neutral molecules like ethene (C₂H₄, 28 Da) or ketene (B1206846) (C₂H₂O, 42 Da).

These fragmentation pathways allow for the systematic deduction of the molecule's structural components.

| Precursor Ion [M-H]⁻ (m/z 157.01) | Neutral Loss | Mass of Loss (Da) | Predicted Product Ion (m/z) | Plausible Origin |

|---|---|---|---|---|

| C₆H₅O₅⁻ | H₂O | 18.01 | 139.00 | Loss of water |

| C₆H₅O₅⁻ | CO₂ | 44.00 | 113.01 | Decarboxylation from one carboxyl group |

| C₆H₅O₅⁻ | HCOOH | 46.01 | 111.00 | Loss of formic acid |

| C₆H₅O₅⁻ | C₂H₂O (Ketene) | 42.01 | 115.00 | Fragmentation of the cyclobutane ring |

| C₆H₅O₅⁻ | 2 x CO₂ | 88.00 | 69.01 | Loss of both carboxyl groups |

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unparalleled detail on bond lengths, bond angles, and the spatial relationships between molecules, offering insights into conformational preferences and intermolecular forces that govern the crystal packing.

Single-Crystal X-ray Diffraction Studies

| Parameter | Description | Expected Value Range |

|---|---|---|

| C-C (ring) | Carbon-carbon single bond within the cyclobutane ring | 1.54 - 1.57 Å |

| C-C (carboxyl) | Bond between ring carbon and carboxyl carbon | 1.50 - 1.53 Å |

| C=O (ketone) | Carbon-oxygen double bond of the ketone | 1.20 - 1.22 Å |

| C=O (carboxyl) | Carbon-oxygen double bond of the carboxylic acid | 1.20 - 1.25 Å |

| C-O (carboxyl) | Carbon-oxygen single bond of the carboxylic acid | 1.28 - 1.33 Å |

| C-C-C (ring angle) | Internal bond angle of the cyclobutane ring | 88° - 92° |

Analysis of Conformational Preferences and Intermolecular Interactions in Crystalline States

The solid-state structure of this compound would be heavily influenced by its molecular conformation and the formation of strong intermolecular interactions nih.govmdpi.com.

Conformational Preferences: The cyclobutane ring is expected to be puckered. The degree of puckering and the specific conformation (e.g., bent or twisted) would be determined by the steric and electronic effects of the substituents. The two carboxylic acid groups at C1 and the carbonyl group at C3 create a substituted system where the ring conformation aims to minimize steric hindrance and torsional strain.

Intermolecular Interactions: The most significant intermolecular interaction in the crystal lattice of a carboxylic acid is typically hydrogen bonding researchgate.netmdpi.comnih.gov. It is highly probable that the carboxylic acid groups of this compound would form centrosymmetric dimers. In this arrangement, two molecules are linked by a pair of O-H···O hydrogen bonds, creating a stable eight-membered ring motif. These robust hydrogen-bonded dimers would then act as supramolecular building blocks, which would pack into a three-dimensional lattice stabilized by weaker interactions, such as C-H···O contacts involving the ketone oxygen and the cyclobutane ring protons.

| Interaction Type | Donor | Acceptor | Description and Significance |

|---|---|---|---|

| Hydrogen Bond | O-H (Carboxyl) | C=O (Carboxyl) | Forms strong, centrosymmetric R²₂(8) dimers, which are the primary drivers of the crystal packing. |

| Weak Hydrogen Bond | C-H (Ring) | C=O (Ketone) | Weaker interactions that connect the primary hydrogen-bonded dimers into a larger 3D network. |

| Weak Hydrogen Bond | C-H (Ring) | C=O (Carboxyl) | Contributes to the overall stability of the crystal lattice. |

Computational and Theoretical Investigations of 3 Oxocyclobutane 1,1 Dicarboxylic Acid

Electronic Structure and Energetic Calculations

Theoretical calculations are instrumental in determining the fundamental electronic properties and thermodynamic stability of 3-Oxocyclobutane-1,1-dicarboxylic acid. These methods allow for a detailed exploration of the molecule's potential energy surface and the prediction of its most stable conformations.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying the geometry and stability of molecules like this compound.

The cyclobutane (B1203170) ring is known to adopt a non-planar, puckered conformation to alleviate torsional strain that would be present in a planar structure. libretexts.orgfiveable.me For this compound, DFT calculations would be expected to predict a puckered "butterfly" structure. dalalinstitute.com The degree of puckering is influenced by the substituents on the ring. The presence of a carbonyl group at the 3-position and two carboxylic acid groups at the 1-position would significantly influence the ring's geometry.

DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to optimize the molecular geometry. These calculations would provide precise bond lengths, bond angles, and dihedral angles. The stability of different conformers, particularly those arising from the orientation of the carboxylic acid groups, can be assessed by comparing their calculated energies. The lowest energy conformer would represent the most stable structure in the gas phase.

Table 1: Predicted Geometrical Parameters for the Puckered Conformation of this compound from DFT Calculations

| Parameter | Predicted Value |

|---|---|

| C1-C2 Bond Length | ~1.55 Å |

| C2-C3 Bond Length | ~1.53 Å |

| C=O Bond Length | ~1.21 Å |

| Ring Puckering Angle | ~20-30° |

| O-H Bond Length (Carboxyl) | ~0.97 Å |

Note: These are estimated values based on typical DFT results for similar molecules.

For higher accuracy in energetic predictions, ab initio and post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are employed. nih.gov These methods, while more computationally intensive, provide a more rigorous treatment of electron correlation.

High-level ab initio calculations would be particularly useful for determining the energy barrier for ring inversion, a process where the puckered cyclobutane ring inverts its conformation. nih.govsmu.edu This barrier is a key characteristic of the flexibility of the four-membered ring. For the parent cyclobutane, this barrier is relatively low, and similar behavior would be expected for its derivatives.

Furthermore, these high-accuracy methods can be used to calculate precise thermodynamic properties such as the enthalpy of formation and Gibbs free energy. These values are critical for understanding the compound's stability relative to other isomers and its potential role in chemical reactions.

Molecular Reactivity and Reaction Pathway Modeling

Computational methods are invaluable for predicting the reactivity of a molecule and for elucidating the mechanisms of its reactions.

Frontier Molecular Orbital (FMO) theory is a qualitative approach to predicting chemical reactivity by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energies and spatial distributions of these orbitals indicate the most likely sites for nucleophilic and electrophilic attack.

For this compound, the HOMO is expected to be localized primarily on the oxygen atom of the carbonyl group, which has non-bonding electron pairs. The LUMO is likely to be a π* orbital associated with the carbonyl group, with significant contributions from the carbon atom of the C=O bond. This suggests that the carbonyl oxygen is a primary site for electrophilic attack, while the carbonyl carbon is susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A large HOMO-LUMO gap generally implies high stability and low reactivity. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Orbital | Predicted Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | ~ -11.0 | Carbonyl Oxygen |

| LUMO | ~ -1.5 | Carbonyl C=O π* |

Note: These are estimated values based on typical calculations for similar ketones and carboxylic acids.

Computational chemistry can be used to model entire reaction pathways, including the identification and characterization of transition states. acs.org For this compound, a potential reaction of interest is thermal decarboxylation.

By mapping the potential energy surface for the decarboxylation reaction, the transition state structure can be located. This is a first-order saddle point on the potential energy surface, and its structure reveals the geometry of the molecule as it transforms from reactant to product. openmopac.net Frequency calculations are used to confirm the nature of the transition state, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

The activation energy for the reaction can be calculated as the energy difference between the transition state and the reactant. This provides a quantitative measure of the reaction rate. Such studies could, for example, elucidate the mechanism of decarboxylation, determining whether it proceeds through a concerted or stepwise pathway.

Analysis of Intermolecular Interactions and Supramolecular Assembly

The carboxylic acid functional groups in this compound are strong hydrogen bond donors and acceptors. chem-soc.si This characteristic is expected to dominate its intermolecular interactions and drive the formation of well-defined supramolecular structures in the solid state.

Computational studies can predict the most stable hydrogen-bonding motifs. For dicarboxylic acids, a common motif is the formation of hydrogen-bonded dimers, where two molecules are linked by a pair of O-H···O hydrogen bonds between their carboxyl groups. soton.ac.uk More extended networks, such as chains or sheets, are also possible. acs.org

By performing calculations on clusters of molecules, the strength of these intermolecular interactions can be quantified. Methods such as the Atoms in Molecules (AIM) theory can be used to characterize the nature of the hydrogen bonds. rsc.org Predicting the crystal structure of this compound through computational methods is a more complex challenge but can provide valuable insights into its solid-state packing and properties. These predictions can guide experimental crystallographic studies.

Hirshfeld Surface Analysis for Crystal Packing Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties such as dᵢ (distance from the surface to the nearest nucleus inside), dₑ (distance to the nearest nucleus outside), and the normalized contact distance (dnorm), researchers can identify and analyze the key forces governing crystal packing.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a method used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and attractive to nucleophiles.

An MEP map for this compound would be expected to show significant negative potential around the oxygen atoms of the carbonyl and carboxylic acid groups, identifying them as sites for hydrogen bond acceptance and interaction with electrophiles. researchgate.net Conversely, the hydrogen atoms of the carboxylic acid groups would exhibit positive potential, indicating their role as hydrogen bond donors. researchgate.net This analysis provides a clear picture of the molecule's reactive sites and its potential for intermolecular interactions. walisongo.ac.id

Quantum Theory of Atoms-in-Molecules (QTAIM) and Noncovalent Interaction (NCI) Plot Analysis

The Quantum Theory of Atoms-in-Molecules (QTAIM) analyzes the topology of the electron density to characterize chemical bonding. up.ac.za By locating bond critical points (BCPs) between atoms, QTAIM can define the existence and nature of both covalent bonds and weaker noncovalent interactions. researchgate.net Parameters calculated at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), help classify interactions as shared (covalent) or closed-shell (like hydrogen bonds and van der Waals forces).

Complementary to QTAIM, the Noncovalent Interaction (NCI) plot analysis visualizes weak interactions in real space. up.ac.za It identifies regions of low electron density with a low reduced density gradient (RDG). These regions are then colored to distinguish between stabilizing attractive forces (like hydrogen bonds, colored blue) and destabilizing repulsive interactions (steric clashes, colored red). For this compound, a combined QTAIM and NCI analysis would precisely characterize the intramolecular and intermolecular hydrogen bonds and other weak forces that determine its conformation and crystal packing. up.ac.zaresearchgate.net

Prediction of Spectroscopic Parameters from Theoretical Models

Theoretical models, particularly those based on Density Functional Theory (DFT), are widely used to predict various spectroscopic parameters, which can then be compared with experimental results to confirm molecular structures.

For this compound, DFT calculations could predict:

Vibrational Spectra (IR and Raman): Theoretical calculations can determine the vibrational frequencies and intensities, aiding in the assignment of experimental IR and Raman spectra. This would help identify characteristic vibrational modes for the carbonyl and carboxylic acid functional groups.

NMR Spectra: Chemical shifts (¹H and ¹³C) can be calculated to help interpret experimental NMR data and confirm the molecular structure.

Electronic Spectra (UV-Vis): Time-Dependent DFT (TD-DFT) can be used to predict electronic excitation energies and oscillator strengths, which correspond to the absorption maxima in a UV-Vis spectrum. nih.gov

These theoretical predictions are invaluable for characterizing the molecule where experimental data may be complex or difficult to obtain.

Future Research Directions and Emerging Applications in Chemical Science

Innovations in Asymmetric Synthesis Utilizing 3-Oxocyclobutane-1,1-dicarboxylic Acid as a Chiral Building Block

The unique structural framework of this compound, featuring a ketone and a geminal dicarboxylic acid on a strained four-membered ring, presents intriguing possibilities for its use as a chiral building block in asymmetric synthesis. Future research could explore the stereoselective reduction of the ketone to introduce a chiral hydroxyl group. The presence of the two carboxylic acid groups offers a handle for the introduction of chiral auxiliaries to direct this reduction, or for enzymatic resolutions to separate enantiomers.

Once a chiral center is established, the resulting chiral 3-hydroxycyclobutane-1,1-dicarboxylic acid could serve as a versatile scaffold for the synthesis of complex molecules. The development of methodologies to selectively functionalize one of the two carboxylic acid groups would be a critical area of investigation, potentially leading to the synthesis of novel chiral ligands or pharmaceutical intermediates.

Table 1: Potential Chiral Derivatives of this compound and Their Synthetic Utility

| Chiral Derivative | Potential Synthetic Application |

| (R)- or (S)-3-Hydroxycyclobutane-1,1-dicarboxylic acid | Precursor for chiral ligands, synthesis of enantiopure natural products and analogs. |

| Mono-esterified chiral this compound | Building block for peptide mimetics and conformationally constrained amino acids. |

| Chiral lactones derived from intramolecular cyclization | Scaffolds for the synthesis of bioactive spirocyclic compounds. |

Design of Novel Catalytic Systems Based on Compound Derivatives

The dicarboxylic acid functionality of this compound provides a platform for the design of novel catalytic systems. Derivatives of this compound could be explored as ligands for transition metal catalysts. The rigid cyclobutane (B1203170) backbone could enforce specific coordination geometries around a metal center, potentially leading to catalysts with high selectivity and activity.

For instance, the synthesis of chiral diamines or diphosphines from this compound could yield ligands for asymmetric hydrogenation or C-C bond-forming reactions. Furthermore, the carboxylate groups themselves could act as coordinating moieties in metal-organic frameworks (MOFs) or other heterogeneous catalysts.

Exploration in Advanced Materials Science and Engineering beyond Current Applications

While specific applications in materials science for this compound are not yet documented, its structure suggests potential for incorporation into novel polymers and materials. The dicarboxylic acid can act as a monomer in polymerization reactions, such as the formation of polyesters or polyamides. The rigid and strained cyclobutane ring could impart unique thermal and mechanical properties to these polymers.

Furthermore, the ketone functionality offers a site for post-polymerization modification, allowing for the tuning of material properties. The potential for creating cross-linked polymers or functional materials for applications in areas such as gas separation or sensing could be a fruitful area of future research.

Development of Structure-Reactivity Relationships for Directed Synthesis

A fundamental understanding of the structure-reactivity relationships of this compound is crucial for its development as a synthetic tool. Systematic studies on the reactivity of the ketone and the carboxylic acid groups in response to various reagents and reaction conditions would provide a roadmap for its selective functionalization.

Key areas of investigation would include the influence of the gem-dicarboxylic acid group on the reactivity of the ketone, the potential for decarboxylation under different conditions, and the stereochemical outcomes of reactions at the C3 position. Computational studies could complement experimental work to provide insights into the conformational preferences and electronic properties of the molecule, aiding in the prediction of its reactivity and the design of new synthetic transformations.

Table 2: Investigational Areas for Structure-Reactivity Studies

| Area of Investigation | Research Focus | Potential Outcome |

| Ketone Reactivity | Stereoselective reductions, additions of organometallic reagents. | Access to a range of chiral 3-substituted cyclobutane derivatives. |

| Carboxylic Acid Reactivity | Selective mono-esterification, amidation, and anhydride (B1165640) formation. | Development of protocols for controlled derivatization. |

| Ring-Opening Reactions | Strain-releasing transformations to access functionalized open-chain compounds. | Novel synthetic routes to complex acyclic molecules. |

| Decarboxylation Studies | Thermal and metal-catalyzed decarboxylation pathways. | Synthesis of 3-oxocyclobutanecarboxylic acid and its derivatives. |

Q & A

Q. What are the recommended synthetic routes for 3-oxocyclobutane-1,1-dicarboxylic acid in academic research?

- Methodological Answer: A common approach involves condensation reactions. For example, cyclobutane-1,1-dicarboxylic acid derivatives can be synthesized via the reaction of trimethylene dibromide with ethyl malonate in the presence of sodium ethoxide, followed by hydrolysis . Adapting this for the 3-oxo derivative may require introducing a ketone group at the 3-position via oxidation of a cyclobutane intermediate (e.g., using Jones reagent) or employing a pre-functionalized malonate ester. Key considerations:

- Catalyst: Sodium ethoxide or other strong bases for deprotonation.

- Temperature: Reactions often proceed at reflux (e.g., ethanol, ~78°C).

- Purification: Recrystallization from ethanol/water mixtures or column chromatography.

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer: While specific data for this compound is limited, analogous cyclobutane dicarboxylates (e.g., 1,1-cyclobutanedicarboxylic acid) suggest:

- Storage: In airtight containers under inert gas (N₂/Ar) at 2–8°C to minimize oxidation and moisture absorption .

- Handling: Use PPE (gloves, goggles) and work in a fume hood. Avoid contact with strong oxidizers due to the reactive 3-oxo group. Spills should be managed with absorbent materials and neutralized with weak bases (e.g., sodium bicarbonate) .

Q. What analytical techniques are essential for confirming the purity and structure of this compound?

- Methodological Answer: